REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[C:5]([NH2:10])[CH:4]=1.[Br:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=O)=[CH:14][CH:13]=1.O.CO>S1(CCCC1)(=O)=O>[Br:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]2[S:9][C:6]3[CH:7]=[CH:8][C:3]([Br:2])=[CH:4][C:5]=3[N:10]=2)=[CH:14][CH:13]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC(=C(C=C1)S)N
|
Name
|
polyphosphoric acid
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CO
|
Name
|
|
Quantity
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109 g
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
To this mixture was added a solution
|
Type
|
TEMPERATURE
|
Details
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The reaction mixture was slowly heated to 200° C.
|
Type
|
TEMPERATURE
|
Details
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maintained at that temperature for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
The light tan precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with dilute ammonium hydroxide
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
The 2-(4-bromophenyl)-5-bromobenzothiazole was recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
to give 24.5 g (80% of theoretical), m.p. 162°-163° C.
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1SC2=C(N1)C=C(C=C2)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |